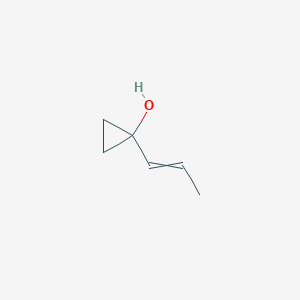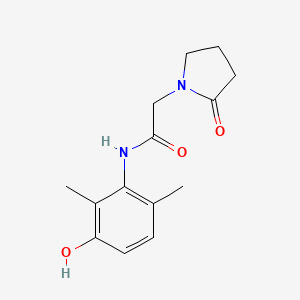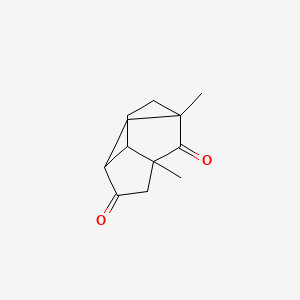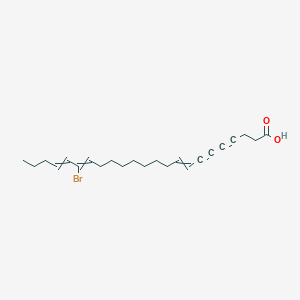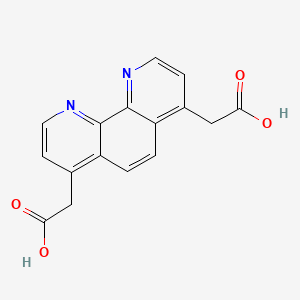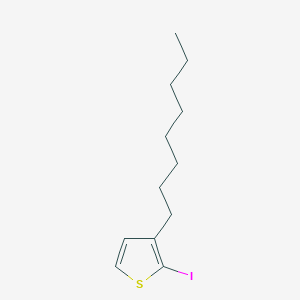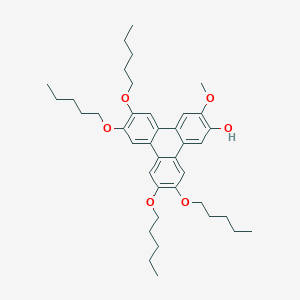
Ethyl 3-(furan-3-YL)prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(furan-3-yl)prop-2-enoate is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring attached to a prop-2-enoate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 3-(furan-3-yl)prop-2-enoate can be synthesized through several methods. One common approach involves the reaction of furan-3-carboxaldehyde with ethyl acrylate in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the formation of the desired product through a Knoevenagel condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial processes.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(furan-3-yl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The furan ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted furan derivatives.
Aplicaciones Científicas De Investigación
Ethyl 3-(furan-3-yl)prop-2-enoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into the pharmacological properties of furan derivatives has highlighted their potential as therapeutic agents.
Industry: The compound is used in the production of materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of ethyl 3-(furan-3-yl)prop-2-enoate involves its interaction with molecular targets and pathways within biological systems. The furan ring can participate in various biochemical reactions, influencing cellular processes. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 3-(furan-2-yl)propionate
- Ethyl 2-furoate
- Ethyl 3-(2-furyl)acrylate
Uniqueness
Ethyl 3-(furan-3-yl)prop-2-enoate is unique due to the position of the furan ring and the prop-2-enoate group. This structural arrangement imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill.
Propiedades
Número CAS |
153275-99-1 |
|---|---|
Fórmula molecular |
C9H10O3 |
Peso molecular |
166.17 g/mol |
Nombre IUPAC |
ethyl 3-(furan-3-yl)prop-2-enoate |
InChI |
InChI=1S/C9H10O3/c1-2-12-9(10)4-3-8-5-6-11-7-8/h3-7H,2H2,1H3 |
Clave InChI |
RFMXFSCCBQNFBK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C=CC1=COC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,11-Dihydroxy-2,2-dimethylpyrano[3,2-c]xanthen-7(2H)-one](/img/structure/B14278147.png)

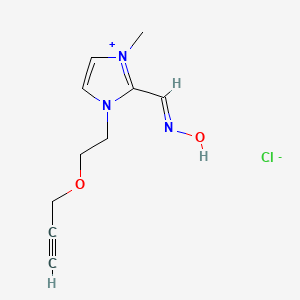
![2,3,5-Trimethyl-6-[(4-methylpiperazin-1-yl)methyl]pyrazine](/img/structure/B14278166.png)

